Diethylamine-d11
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,1,1,2,2,2-hexadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNMFZURTQLUMO-REUZILGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728261 | |
| Record name | N-(~2~H_5_)Ethyl(~2~H_5_)ethan(~2~H)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-51-6 | |
| Record name | N-(~2~H_5_)Ethyl(~2~H_5_)ethan(~2~H)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173019-51-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Diethylamine D11 and Analogous Deuterated Amines
Strategies for Perdeuteration and Selective Deuterium (B1214612) Incorporation
Perdeuteration, the substitution of all hydrogen atoms with deuterium, and selective deuterium incorporation are key objectives in the synthesis of labeled compounds.
Multi-Step Approaches from Deuterated Precursors
One of the traditional strategies for synthesizing deuterated amines involves multi-step synthesis starting from commercially available deuterated precursors. google.com This approach can be effective but is often limited by the availability and cost of the starting materials. google.com For instance, the synthesis of perdeuterated primary alkyl amines has been achieved from corresponding perdeuterated fatty acids. acs.orgosti.gov However, this method is most efficient for primary amines and the synthesis of perdeuterated secondary and tertiary amines remains a challenge. osti.gov
Another common multi-step approach is the reduction of nitriles, imines, or amides using deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD4). nih.gov While effective in achieving high regioselectivity and deuterium incorporation, these methods can be limited by functional group tolerance and the need for costly reagents. nih.gov
Reductive Deuteration Techniques (e.g., via Oximes using D2O)
Reductive deuteration of oximes using deuterium oxide (D2O) as the deuterium source presents a highly practical method for synthesizing α-deuterated primary amines. acs.orgfigshare.comfigshare.com This technique often employs a single-electron-transfer (SET) mechanism. For example, the use of samarium(II) iodide (SmI2) as an electron donor in the presence of D2O allows for the efficient reductive deuteration of both ketoximes and aldoximes. acs.orgresearchgate.net This method is noted for its excellent deuterium incorporation (often >95%) and broad functional group tolerance, making it suitable for complex molecules. acs.orgresearchgate.netresearchgate.net
The general applicability of this SET reduction has been demonstrated for a variety of substrates, including those derived from pharmaceuticals. acs.org The oxime starting materials are readily prepared from aldehydes or ketones, adding to the practicality of this approach. acs.org
Catalytic Synthesis Routes Involving Deuterated Reagents
Catalytic methods offer an atom-economical and often more direct route to deuterated amines. These strategies frequently utilize transition metal catalysts and readily available deuterated reagents like D2O or deuterated solvents. acs.orgornl.govnih.gov
Amine Synthesis via Catalyst-Mediated Reactions with Deuterated Feedstocks
A variety of catalysts have been developed for the selective deuteration of amines. Ruthenium-based catalysts, such as Shvo's catalyst, have been effectively used for the α,β-deuteration of bioactive tertiary amines. acs.org This "borrowing hydrogen" methodology allows for high chemoselectivity and deuterium incorporation. acs.org Similarly, iridium complexes have been investigated for the selective deuteration of alkyl amines. osti.gov
A convenient method for producing perdeuterated primary, secondary, and tertiary amines involves a platinum on carbon (Pt/C) catalyst with D2O as the deuterium source. acs.orgornl.govnih.govosti.gov This process typically involves the hydrogen-deuterium (H/D) exchange of an acetyl-protected amine, followed by the removal or reduction of the acetyl group to yield the desired deuterated amine. acs.orgosti.gov This sequential process has demonstrated high levels of deuterium incorporation. acs.org
More recent developments include organophotocatalytic methods for the α-deuteration of unprotected primary amines using D2O. nih.gov This metal-free approach combines an organophotocatalyst with a thiol hydrogen atom transfer (HAT) catalyst under mild, visible-light conditions, offering high regio- and chemoselectivity. nih.gov Nickel-catalyzed asymmetric transfer hydrogenation of N-sulfonyl imines using inexpensive 2-propanol-d8 (B1362042) as the deuterium source has also been developed for the synthesis of α-deuterated chiral amines. bohrium.com
| Catalyst System | Deuterium Source | Amine Type | Deuteration Position | Key Features |
| SmI2 | D2O | Primary | α-position | High deuterium incorporation (>95%), excellent functional group tolerance. acs.orgresearchgate.net |
| Pt/C | D2O | Primary, Secondary, Tertiary | Perdeuteration | Sequential H/D exchange of acetyl-protected amines. acs.org |
| Ru-based (Shvo's catalyst) | Protic deuterated solvent | Tertiary | α,β-positions | "Borrowing hydrogen" methodology, high chemoselectivity. acs.org |
| Organophotocatalyst + Thiol HAT catalyst | D2O | Primary | α-position | Metal-free, mild visible-light conditions. nih.gov |
| Nickel catalyst | 2-propanol-d8 | Chiral | α-position | Asymmetric transfer hydrogenation of N-sulfonyl imines. bohrium.com |
| Calcium(II)-HFIP | d2-Hantzsch ester | Amino acids | α-position to N | Bioinspired, site-selective, >99% deuteration. nih.govresearchgate.net |
Solvent-Free Gas-Solid Reactions with Acidic Alumina (B75360) as Catalyst
Solvent-free reaction conditions are gaining attention as a sustainable approach in chemical synthesis. tandfonline.com While specific examples for Diethylamine-d11 synthesis via solvent-free gas-solid reactions with acidic alumina are not prominent in the provided context, mechanochemical methods, which are solvent-free, have been reported for deuteration. For instance, mechanochemically-induced deuteration of Pd-activated aromatic C(sp2)–H bonds has been achieved using cysteine-d4 as the deuterium source in the solid state at ambient temperature. rsc.org This demonstrates the potential for solid-state and solvent-free approaches in deuteration chemistry, which could conceivably be adapted for amine synthesis.
Assessment of Isotopic Purity and Enrichment in Deuterated Amine Syntheses
Determining the isotopic purity and enrichment of deuterated compounds is a critical step to validate the success of the synthesis. rsc.org A combination of analytical techniques is typically employed for this purpose.
Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming the structural integrity of the labeled compound and determining the specific positions of deuterium incorporation. rsc.org Both ¹H NMR and ¹³C NMR can be utilized. In ¹H NMR, the reduction in signal intensity at specific positions corresponds to the degree of deuteration. researchgate.net In ¹³C NMR, deuterium-induced isotope shifts on neighboring quaternary ¹³C resonances can be used to quantify the degree of isotope labeling at specific sites. researchgate.net For a more direct measurement, ²H NMR can also be employed. researchgate.net
The combination of MS and NMR provides a comprehensive evaluation of both the extent and location of deuterium labeling, ensuring the quality of the synthesized deuterated amine. rsc.org
| Analytical Technique | Information Provided |
| High-Resolution Mass Spectrometry (HR-MS) | Overall isotopic enrichment and distribution of isotopologues. rsc.orgresearchgate.net |
| ¹H NMR Spectroscopy | Degree of deuteration by measuring the reduction of proton signals. researchgate.net |
| ¹³C NMR Spectroscopy | Site-specific deuteration through analysis of deuterium-induced isotopic shifts. researchgate.net |
| ²H NMR Spectroscopy | Direct quantification of deuterium at different positions. researchgate.net |
Advanced Spectroscopic Characterization and Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a powerful technique for determining the structure of organic compounds. hebmu.edu.cn The use of deuterated compounds like Diethylamine-d11 is advantageous in NMR as it can simplify complex spectra and provide specific structural and dynamic information. sigmaaldrich.com
Deuterium (B1214612) NMR (²H NMR) for Structural and Dynamic Analysis
Deuterium (²H) NMR spectroscopy is a specialized NMR technique that focuses on the deuterium nuclei within a molecule. numberanalytics.com While conventional proton (¹H) NMR of highly deuterated compounds can be limited by the low intensity of residual proton signals, ²H NMR provides direct information about the deuterated sites. sigmaaldrich.com This method is highly sensitive to the local chemical environment, and the chemical shifts in ²H NMR are very similar to those in ¹H NMR, allowing for straightforward spectral interpretation. sigmaaldrich.com
²H NMR is particularly useful for studying molecular dynamics, including relaxation processes and molecular interactions. numberanalytics.com By analyzing the deuterium signal, researchers can investigate reaction kinetics and elucidate reaction mechanisms. numberanalytics.com The simplicity of ²H NMR spectra, which are less prone to spin-spin coupling compared to proton spectra, further aids in detailed structural analysis. numberanalytics.com
Applications in Methyl TROSY for Large Biomolecular Systems (Conceptual link via other deuterated amino acids)
While this compound itself is not an amino acid, the principles of its use in deuteration are conceptually linked to advanced NMR techniques like Methyl-Transverse Relaxation Optimized Spectroscopy (TROSY). Methyl-TROSY is essential for studying the structure and dynamics of large biomolecular complexes, often exceeding 1 MDa in size. cortecnet.comrsc.org This technique relies on the selective labeling of methyl groups of specific amino acids (isoleucine, leucine, valine, methionine, alanine, and threonine) with ¹³C and ¹H in an otherwise perdeuterated protein. cortecnet.comrsc.orgresearchgate.net
The perdeuteration of the protein, a process where most hydrogens are replaced with deuterium, is crucial for reducing signal broadening and spectral overlap, which are significant issues in large proteins. cortecnet.comnih.gov This extensive deuteration minimizes dipolar interactions, leading to sharper NMR signals. nih.gov The strategic introduction of ¹H-¹³C labeled methyl groups provides sensitive probes to study the hydrophobic cores of proteins. cortecnet.com Although challenges like metabolic scrambling (interconversion of amino acids) can occur, specific labeling protocols have been developed to minimize these effects. cortecnet.com The use of deuterated compounds is fundamental to the success of methyl-TROSY experiments, enabling the study of complex biological systems that were previously intractable by solution NMR. cortecnet.comrsc.org
On-Flow Pulsed Field Gradient Heteronuclear Correlation Spectrometry
In hyphenated techniques like liquid chromatography-NMR (LC-NMR), the intense signals from non-deuterated solvents can obscure the signals of the analytes. hebmu.edu.cnnih.gov While using fully deuterated eluents is a solution, it is often prohibitively expensive. nih.govsci-hub.se On-flow pulsed field gradient heteronuclear correlation spectrometry, such as ¹H-¹³C or ¹H-³¹P Heteronuclear Single Quantum Coherence (HSQC) experiments, offers an effective alternative. hebmu.edu.cnnih.gov
This method selectively monitors the analytes that possess a specific heteronucleus (like ¹³C or ³¹P), effectively eliminating the strong background signals from non-deuterated solvents. nih.gov This approach significantly improves the dynamic range and detection limits. nih.gov For instance, in the analysis of organophosphorus compounds, on-flow 1D ¹H-³¹P HSQC was used to monitor their retention times, which was not possible with UV detection. nih.gov Following the on-flow detection, analytes can be trapped on a solid-phase extraction (SPE) cartridge and then eluted with a deuterated solvent for more detailed off-line NMR analysis. nih.govresearchgate.net This combination of techniques allows for the straightforward identification of analytes in complex mixtures. nih.govresearchgate.net
Mass Spectrometry (MS) for Isotope Incorporation and Structural Studies
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. The use of stable isotope-labeled compounds, such as this compound, as internal standards is a common practice in quantitative MS analysis to improve precision and accuracy. scioninstruments.comchromatographyonline.comresearchgate.net
Measurement of Deuterium Enrichment for Kinetic Analysis
This compound can be used as an internal standard in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net Internal standards are substances added in a consistent amount to all samples, including standards and unknowns. scioninstruments.com The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. scioninstruments.com This method corrects for variations during sample preparation and analysis, thereby minimizing errors and enhancing the precision of the results. scioninstruments.com
Deuterated standards are particularly effective because they are chemically similar to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. This similarity ensures that the internal standard behaves almost identically to the analyte during extraction and ionization, leading to more accurate quantification. For example, in a study determining praziquantel (B144689) enantiomers in perch muscle, the deuterated analogue PZQ-d11 was used as the internal standard. researchgate.net
Table 1: Linearity and Recovery Data for Praziquantel Enantiomers using a Deuterated Internal Standard This table is interactive. You can sort and filter the data.
| Analyte | Concentration Range (μg L⁻¹) | Correlation Coefficient (r²) | Spiked Level (μg kg⁻¹) | Average Recovery (%) |
|---|---|---|---|---|
| (-)-R-PZQ | 5.00 - 500 | ≥0.99 | 5.00 | 86.1 - 98.2 |
| (-)-R-PZQ | 5.00 - 500 | ≥0.99 | 50.00 | 86.1 - 98.2 |
| (-)-R-PZQ | 5.00 - 500 | ≥0.99 | 500.00 | 86.1 - 98.2 |
| (+)-S-PZQ | 5.00 - 500 | ≥0.99 | 5.00 | 86.1 - 98.2 |
| (+)-S-PZQ | 5.00 - 500 | ≥0.99 | 50.00 | 86.1 - 98.2 |
| (+)-S-PZQ | 5.00 - 500 | ≥0.99 | 500.00 | 86.1 - 98.2 |
Data sourced from a study on the enantioselective depletion of praziquantel. researchgate.net
Hydrogen-Deuterium Scrambling (HDS) for Amine Metabolite Identification
Identifying unknown metabolites in complex biological samples is a major challenge in untargeted metabolomics. nih.gov Hydrogen-Deuterium Scrambling (HDS), which can occur during collision-induced dissociation (CID) in tandem mass spectrometry, can be a useful tool for structural elucidation. nih.govacs.org HDS refers to the intramolecular randomization of hydrogen and deuterium atoms within an ion. nih.gov
A method combining chemical isotope labeling with LC-MS (HDS-CIL-LC-MS) has been developed for the identification of amine metabolites. nih.govacs.org In this approach, amines are labeled with a deuterated reagent. When the labeled metabolites are subjected to CID, the resulting HDS patterns can reveal the number of labile hydrogens in the original molecule. nih.govacs.org This information helps to distinguish between isomers with different functional groups, which may have the same molecular formula but different structures. nih.govacs.orgresearchgate.net This technique has been successfully applied to analyze amine metabolites in mice feces, significantly reducing the number of potential candidate structures from database searches by an average of 64%. nih.govacs.org While HDS can be a complication in hydrogen-deuterium exchange (HDX) experiments aimed at studying protein conformation, it can be leveraged in small molecule analysis for structural characterization. nih.govthermofisher.com
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Alanine |
| This compound |
| Geldanamycin |
| Glucose |
| Glycine |
| Hsp90N |
| Isoleucine |
| Kaempferol-3-O-robinoside-7-O-glucoside |
| Leucine |
| Methionine |
| Praziquantel |
| Radicicol |
| Threonine |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed structural information based on the vibrational modes of a molecule. tanta.edu.egrenishaw.com For this compound, the most significant spectral feature is the isotopic shift of vibrational bands compared to unlabeled Diethylamine (B46881). This shift arises because the frequency of a molecular vibration is dependent on the masses of the vibrating atoms; substituting the lighter protium (B1232500) (¹H) with the heavier deuterium (²H) results in a predictable decrease in the vibrational frequency of the associated bonds. tanta.edu.egmdpi.com
Key isotopic shifts observed when comparing this compound with Diethylamine include:
N-H/N-D Stretch: In diethylamine, a secondary amine, the N-H stretching vibration appears as a single, weak band around 3350-3310 cm⁻¹. orgchemboulder.com Upon deuteration to form the N-D bond in this compound, this band shifts to a significantly lower wavenumber (approximately 2400 cm⁻¹) due to the increased reduced mass of the N-D oscillator.
C-H/C-D Stretches: The C-H stretching vibrations of the ethyl groups in diethylamine are typically found in the 3000-2850 cm⁻¹ region. vscht.cz In this compound, these are replaced by C-D stretching bands at much lower frequencies, generally in the 2200-2100 cm⁻¹ range. This clear separation prevents spectral overlap and allows for unambiguous tracking of the deuterated moieties.
Bending Modes: The N-H bending (wagging) vibration (910-665 cm⁻¹) and various C-H bending modes (e.g., scissoring at ~1465 cm⁻¹) are also shifted to lower wavenumbers upon deuteration. orgchemboulder.comvscht.cz For example, the C-S-H bending mode in thiols shows a significant shift upon deuteration, and similar behavior is expected for N-H and C-H bending modes. rsc.org
C-N and C-C Stretches: The C-N and C-C stretching vibrations (typically 1250–1020 cm⁻¹ for the aliphatic C-N bond) are less affected by deuteration than the X-H modes. orgchemboulder.com However, minor shifts can still occur due to changes in vibrational coupling with the now lower-frequency C-D and N-D bending modes.
These isotopic shifts are invaluable for making definitive vibrational assignments in complex systems. mdpi.com
Table 2: Comparison of Vibrational Band Assignments for Diethylamine and this compound
| Vibrational Mode | Diethylamine Approx. Wavenumber (cm⁻¹) | This compound Approx. Wavenumber (cm⁻¹) | Key Observation |
| N-H / N-D Stretch | 3350 - 3310 | ~2400 | Large shift to lower frequency |
| C-H / C-D Stretch | 3000 - 2850 | ~2200 - 2100 | Large shift to lower frequency |
| C-H / C-D Bend | ~1465 | Lower frequency | Shift to lower frequency |
| C-N Stretch | 1250 - 1020 | 1250 - 1020 (with minor shifts) | Relatively small shift |
| N-H / N-D Wag | 910 - 665 | Lower frequency | Large shift to lower frequency |
Note: The wavenumbers for this compound are approximate and based on theoretical isotopic effects.
The study of heterogeneous catalysis relies heavily on understanding the interactions between molecules and catalyst surfaces. chemguide.co.uklibretexts.org Infrared (IR) and Raman spectroscopy are powerful in-situ techniques for probing these interactions, allowing for the identification of adsorbed species and reactive intermediates. bath.ac.ukhidenanalytical.com The use of isotopically labeled molecules like this compound significantly enhances the specificity of these spectroscopic methods.
When this compound adsorbs onto a catalytic surface (e.g., platinum, nickel, or alumina), changes in its vibrational spectrum provide insight into the nature of the surface-adsorbate bond. chemguide.co.ukbath.ac.uk For example, a shift in the N-D or C-N stretching frequencies upon adsorption can indicate that the molecule binds to the surface active sites via the nitrogen lone pair. The magnitude and direction of the shift can provide clues about the strength of the interaction and the nature of the active site.
Isotopic labeling is particularly crucial for identifying reaction intermediates. In a complex reaction environment, the spectrum can contain numerous signals from reactants, products, solvents, and the catalyst support. Because the C-D and N-D vibrational bands of this compound are located in distinct spectral regions away from their C-H and N-H counterparts, they serve as a clear and unambiguous probe. researchgate.net If the catalytic process involves the cleavage of a C-D bond, researchers can monitor the disappearance of a specific C-D stretching or bending mode and the potential appearance of new bands corresponding to the resulting surface species. researchgate.netmdpi.com
Techniques such as Surface-Enhanced Raman Spectroscopy (SERS) and Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) can be employed to dramatically amplify the signal from the monolayer of adsorbed molecules, overcoming the challenge of low signal intensity from surface species. numberanalytics.comclinmedjournals.orgwikipedia.org This allows for the detection of trace amounts of intermediates, providing a more complete picture of the reaction mechanism. clinmedjournals.org
Table 3: Interpreting Spectral Changes of Adsorbed this compound on Catalytic Surfaces
| Observed Spectral Change | Potential Interpretation |
| Shift in N-D stretching frequency | Adsorption via the nitrogen atom; interaction with surface acid/base sites. |
| Shift/broadening of C-D modes | Interaction of ethyl groups with the catalyst surface; potential steric hindrance. |
| Disappearance of specific C-D or N-D bands | Dissociative adsorption; cleavage of C-D or N-D bonds as a step in the reaction. |
| Appearance of new vibrational bands | Formation of a new surface-bound intermediate or product species. |
Synthesis and Preparation of Diethylamine D11
The synthesis of Diethylamine-d11 involves the introduction of deuterium (B1214612) atoms into the diethylamine (B46881) structure. While specific, detailed synthetic procedures for this compound are not widely published in readily accessible literature, general methods for the deuteration of amines and related organic compounds can be inferred. One common approach involves the reduction of a suitable precursor with a deuterium source. For example, the reduction of N,N-diethylacetamide with a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄) would yield this compound. Another potential route could involve the reaction of a deuterated ethyl halide (e.g., bromoethane-d5) with deuterated ammonia (B1221849) (ND₃). Industrial synthesis of amines often involves reacting alcohols with ammonia over a catalyst, and a similar process using deuterated ethanol (B145695) and deuterated ammonia could potentially be employed. sciencemadness.org
Kinetic Isotope Effect Kie Investigations with Diethylamine D11
Theoretical Underpinnings of Kinetic Isotope Effects
The theoretical basis for the KIE lies in the principles of quantum mechanics and transition state theory. researchgate.net Isotopic substitution does not alter the electronic potential energy surface of a molecule, but it does affect its vibrational energy levels. dalalinstitute.com A chemical bond containing a heavier isotope has a lower fundamental vibrational frequency and, consequently, a lower zero-point energy (ZPE). wikipedia.org Since more energy is typically required to break a bond with a lower ZPE, reactions involving the cleavage of bonds to heavier isotopes are generally slower. wikipedia.org
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step (RDS) of the reaction. dalalinstitute.comcsbsju.edu It is expressed as the ratio of the rate constant of the light isotopologue (k_L) to that of the heavy isotopologue (k_H). wikipedia.org For deuterium (B1214612) substitution, this is k_H/k_D.
When a C-H bond is cleaved in the RDS, a significant primary KIE is expected, with k_H/k_D values typically ranging from 6 to 10 at room temperature. wikipedia.org The magnitude of the primary KIE is influenced by the nature of the transition state. According to the Hammond postulate, a thermoneutral reaction with a symmetric transition state, where the hydrogen is equally bonded to the donor and acceptor atoms, will exhibit a maximal KIE. uwo.ca Conversely, highly exothermic or endothermic reactions have early or late transition states, respectively, which resemble the reactants or products more closely. uwo.ca In these cases, the ZPE difference in the transition state is similar to that in the ground state, resulting in a smaller KIE. uwo.ca
Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond making or breaking in the rate-limiting step. wikipedia.org These effects are generally smaller than primary KIEs but provide valuable information about changes in the local environment of the isotope between the reactant and the transition state. wikipedia.orgyoutube.com
α-Secondary KIEs : These arise from isotopic substitution on the carbon atom undergoing a change in hybridization (the α-carbon). For example, in an S_N1 reaction, the hybridization changes from sp³ in the reactant to sp² in the carbocation intermediate. This leads to a loosening of the out-of-plane bending vibrations, resulting in a normal KIE (k_H/k_D > 1), typically around 1.1-1.2. wikipedia.org In an S_N2 reaction, the sp³ hybridization is maintained, and the KIE is usually close to unity or slightly inverse (k_H/k_D < 1). wikipedia.org
β-Secondary KIEs : These result from isotopic substitution on a carbon adjacent to the reaction center (the β-carbon). β-SKIEs are often attributed to hyperconjugation, where the C-H (or C-D) sigma bond donates electron density to an adjacent empty or partially filled orbital in the transition state. libretexts.org Since a C-H bond is a better hyperconjugative donor than a C-D bond, a normal KIE (k_H/k_D > 1) is typically observed. youtube.com In studies of the elimination of methyl groups from diethylamine (B46881) radical cations, even small differences in zero-point vibrational energy were found to cause remarkably large secondary isotope effects, which depend inversely on the critical energy of the reaction. researchgate.net
In some reactions, particularly those involving the transfer of light particles like hydrogen, the particle can penetrate through the activation energy barrier rather than going over it. libretexts.orgazoquantum.com This purely quantum mechanical phenomenon is known as tunneling. libretexts.orghqi-blog.com Since the probability of tunneling is highly mass-dependent, the lighter protium (B1232500) (¹H) tunnels much more readily than the heavier deuterium (²H). nih.govwikipedia.org
This can lead to exceptionally large primary KIEs, often exceeding the semi-classical limit of ~7 at room temperature, with values sometimes reaching 20-30 or even higher. mdpi.com The observation of such an inflated KIE is considered strong evidence for a significant contribution from quantum mechanical tunneling in the reaction mechanism. researchgate.net
Secondary Kinetic Isotope Effects (α and β): Vibrational Perturbations[15],[9],
Experimental Design and Measurement of KIEs for Diethylamine-d11
To measure the KIE for a reaction involving this compound, one would typically run parallel reactions with the deuterated and non-deuterated (light) diethylamine under identical conditions. The reaction rates are monitored, and the KIE is calculated from the ratio of the rate constants (k_H/k_D). Alternatively, an intermolecular competition experiment can be performed where an equimolar mixture of the light and heavy reactants competes for a limited amount of a reagent. rsc.org The isotopic ratio of the products or remaining starting materials is then analyzed to determine the KIE.
The magnitude of the KIE is a critical indicator of the rate-determining step (RDS). youtube.com A large primary KIE (k_H/k_D > 2) strongly suggests that a C-H bond is being broken in the slowest step of the reaction. mdpi.comlibretexts.org
For instance, in enzymatic N-dealkylation reactions, a process relevant to the metabolism of diethylamine, the KIE can distinguish between different mechanisms. In the oxidation of dimethylamine (B145610) (a close analogue of diethylamine) by trimethylamine (B31210) dehydrogenase, a significant deuterium KIE was observed, indicating that C-H bond cleavage is at least partially rate-limiting. nih.gov The study revealed that the isotope effect was pH-dependent, providing further insight into the mechanism. nih.gov
| pH | D(kcat/Km) | Dkcat |
|---|---|---|
| 7.5 | 1.5 ± 0.1 | 1.1 ± 0.1 |
| 8.0 | 3.8 ± 0.3 | 1.5 ± 0.1 |
| 8.5 | 7.1 ± 0.5 | 2.1 ± 0.1 |
| 9.0 | 8.5 ± 0.6 | 2.5 ± 0.2 |
| 9.5 | 8.7 ± 0.6 | 2.6 ± 0.2 |
| 10.0 | 8.6 ± 0.6 | 2.6 ± 0.2 |
| 10.5 | 8.6 ± 0.6 | 2.7 ± 0.2 |
As shown in Table 1, the KIE on k_cat/K_m for dimethylamine oxidation reaches a maximum value of ~8.6 at high pH, confirming that C-H bond cleavage is a major rate-limiting factor under these conditions. The decrease in the KIE at lower pH suggests a change in the rate-limiting step or the involvement of a pre-equilibrium protonation step. nih.gov
In another relevant study on the visible-light-induced N-dealkylation of N,N-dimethylaniline, an intermolecular KIE of 4.0 ± 0.5 was obtained. rsc.org This substantial primary KIE supported a mechanism where proton transfer from the amine radical cation is the rate-limiting step, as opposed to the initial electron transfer, for which no isotope effect was observed. rsc.org A similar experimental approach with this compound could distinguish between analogous mechanistic pathways.
Beyond identifying the RDS, KIEs offer detailed insights into the geometry and structure of the transition state. dalalinstitute.com The magnitude of the primary KIE can indicate the position of the hydrogen atom in the transition state. As previously noted, a maximal KIE often corresponds to a symmetric transition state where the hydrogen is halfway between the donor and acceptor atoms. uwo.ca Smaller KIEs suggest an "early" or "late" transition state where the C-H bond is either only slightly or almost completely broken. uwo.ca
Secondary KIEs are also highly sensitive to transition state geometry. researchgate.net An α-secondary KIE can effectively distinguish between S_N1 (k_H/k_D ≈ 1.1-1.2) and S_N2 (k_H/k_D ≈ 1) transition states by probing the change in hybridization at the carbon center. wikipedia.org For a reaction involving this compound, deuteration at the α-carbon (the -CH₂- group) would allow for such a distinction. A study of E2 model systems demonstrated that while primary KIEs show a broad maximum for symmetric transition states, secondary KIEs can provide a qualitative correlation with the hybridization at the carbon atom. By combining experimental KIE data with computational modeling, a detailed three-dimensional picture of the transition state can be constructed.
Temperature Dependence Studies of KIEs
The temperature dependence of kinetic isotope effects (KIEs) provides profound insight into the nature of the transition state of a reaction. According to transition state theory, the KIE is influenced by the differences in zero-point vibrational energies (ZPE) between the reactants and the transition state for the isotopically labeled and unlabeled species. The study of KIEs as a function of temperature, often presented as an Arrhenius plot (ln(KIE) vs. 1/T), can reveal whether the isotope effect is primarily enthalpic or entropic in origin. osti.gov
For a reaction involving the cleavage of a C-H or C-D bond, the Arrhenius equation can be applied to the rate constants for both the light (kH) and heavy (kD) isotopes. libretexts.org The difference in the activation energies (Ea(D) - Ea(H)) is a critical parameter that describes the temperature dependence of the KIE. researchgate.net In many cases, anomalous Arrhenius parameters—deviations from the expected pre-exponential factor ratio of A(H)/A(D) ≈ 1—can indicate complex reaction mechanisms or quantum mechanical tunneling. osti.govnih.gov
While specific temperature-dependence data for reactions involving this compound are not extensively documented in peer-reviewed literature, studies on analogous aliphatic amine systems provide valuable context. For instance, in the thermal syn-elimination of 2-phenylethyldimethylamine oxide, a secondary α-deuterium KIE was measured. cdnsciencepub.com Although most experiments in that study were conducted at a constant 60.0 °C, one experiment at a slightly lower temperature was noted, highlighting the practice of varying temperature to probe the transition state structure. cdnsciencepub.com In another study concerning the reaction of methyl-d3 iodide with various tertiary amines, the KIE was found to show no significant change over a 40-degree temperature range, which can suggest that the isotope effect is largely due to differences in the entropy of activation.
To illustrate how temperature dependence data is typically analyzed and presented, the following table shows experimental KIEs measured at various temperatures for the Chugaev elimination, a concerted intramolecular syn-elimination reaction. While this is not an amine-based system, it provides a clear example of the methodology. The data is presented alongside an Arrhenius plot to visualize the relationship.
Table 1: Experimental Intramolecular KIEs for the Chugaev Elimination at Various Temperatures
| Temperature (°C) | Temperature (K) | 1000/T (K⁻¹) | Intramolecular KIE (kH/kD) | ln(KIE) |
| 180 | 453.15 | 2.207 | 2.45 | 0.896 |
| 190 | 463.15 | 2.159 | 2.45 | 0.896 |
| 200 | 473.15 | 2.113 | 2.30 | 0.833 |
| 210 | 483.15 | 2.070 | 2.25 | 0.811 |
| 230 | 503.15 | 1.987 | 2.16 | 0.770 |
| 250 | 523.15 | 1.912 | 2.06 | 0.723 |
| 270 | 543.15 | 1.841 | 1.98 | 0.683 |
| 290 | 563.15 | 1.776 | 1.91 | 0.647 |
Data adapted from a study on Chugaev elimination to illustrate the typical presentation of temperature-dependent KIE data. nih.gov
The analysis of such data often reveals linear or curved Arrhenius plots. A linear relationship suggests that the reaction mechanism is consistent over the temperature range studied. In contrast, a curved Arrhenius plot, particularly a concave curve, is often taken as strong evidence for quantum mechanical tunneling, where the particle passes through the activation barrier rather than over it. nih.govnih.gov Such tunneling phenomena are more pronounced for lighter isotopes like hydrogen and lead to unusually large KIEs with weak temperature dependence. researchgate.netepfl.ch
Correlation of Experimental KIEs with Computational Models
The synergy between experimental KIE measurements and computational modeling has become an indispensable tool for the detailed elucidation of reaction mechanisms. researchgate.net Computational methods, particularly those based on Density Functional Theory (DFT), allow for the calculation of theoretical KIEs that can be directly compared with experimental values. researchgate.net This comparison serves to validate or challenge proposed mechanistic pathways and transition state structures.
A successful correlation between experimental and computed KIEs lends significant support to a proposed mechanism. For reactions involving aliphatic amines, computational modeling has been used to support mechanisms derived from experimental KIEs. For example, in studies of C-H imination reactions, a mechanism involving a radical rebound to an iminyl radical was corroborated by computational modeling. mdpi.com
The power of this combined approach is particularly evident when studying complex phenomena like the temperature dependence of KIEs and quantum tunneling. For instance, in the Chugaev elimination reaction mentioned previously, classical transition state theory (TST) calculations significantly overestimated the intramolecular KIEs. However, when more sophisticated models that include canonical variational transition state theory (CVT) and small-curvature tunneling (SCT) corrections were employed, the computational results replicated the experimental KIEs and their curved Arrhenius behavior with reasonable fidelity. nih.gov This demonstrates how computational models can account for quantum effects that are crucial for accurately describing the reaction.
The table below illustrates the comparison between experimental KIEs and those calculated using different theoretical models for the Chugaev elimination at 190 °C.
Table 2: Comparison of Experimental and Computational KIEs for Chugaev Elimination at 190 °C (463.15 K)
| Kinetic Isotope Effect | Experimental Value | Calculated (TST) | Calculated (CVT+SCT) |
| Primary KIE (1°) | 3.67 ± 0.25 | 7.91 | 3.99 |
| Secondary KIE (2°) | 1.50 ± 0.10 | 1.25 | 1.63 |
| Intramolecular KIE | 2.45 ± 0.04 | 6.33 | 2.45 |
Data derived from a study on Chugaev elimination, showcasing the correlation between experimental data and different computational models. nih.gov
As shown in the table, the classical TST model fails to reproduce the experimental values accurately, whereas the CVT+SCT model, which accounts for variational effects and tunneling, provides results that are in excellent agreement with the experiment. nih.gov This correlative approach is not limited to organic reactions in solution but is also applied to complex biological systems. For example, in the study of the enzyme lipoxygenase, a quantum classical path (QCP) method was used to successfully reproduce the very large experimental KIE and its temperature dependence, providing insight into the role of nuclear quantum effects in catalysis. acs.org
For a hypothetical reaction involving this compound, a similar research strategy would be employed. Experimental KIEs would first be measured at several temperatures. Then, various computational models would be used to calculate the theoretical KIEs for different plausible reaction pathways. The model and pathway that best reproduce the experimental data, including its temperature dependence, would be considered the most accurate representation of the reaction mechanism.
Tracer Applications of Diethylamine D11 in Chemical and Biological Systems
Metabolic Pathway Elucidation and Flux Analysis
Isotopically labeled compounds like Diethylamine-d11 are instrumental in elucidating metabolic pathways and quantifying the flux of metabolites through these pathways. numberanalytics.com By introducing the labeled compound into a biological system, researchers can trace the path of the deuterium (B1214612) atoms as they are incorporated into various metabolic products. nih.gov This approach provides direct evidence for metabolic connections and can reveal the relative activity of different pathways. numberanalytics.com
Measurement of Protein Synthesis and Turnover Rates using D2O Labeling (Conceptual link)
While this compound is not directly used for measuring protein synthesis, the principles of its use as a tracer are conceptually linked to methods like deuterium oxide (D2O) labeling for studying protein dynamics. In D2O labeling, the deuterium from heavy water is incorporated into newly synthesized amino acids and subsequently into proteins. ckisotopes.com The rate of this incorporation, measured by mass spectrometry, provides a direct measure of protein synthesis rates. ckisotopes.comliverpool.ac.uk Similarly, the loss of the deuterium label from the protein pool over time reflects the rate of protein degradation or turnover. liverpool.ac.uk
The study of protein turnover is crucial for understanding how organisms adapt to environmental changes, as the abundance of specific proteins is controlled by the balance of their synthesis and degradation. ckisotopes.comcipav.org.co For instance, rapidly turning over proteins can have their cellular concentrations adjusted quickly. ckisotopes.com Research in various organisms, from yeast to mammals, has utilized stable isotope-labeled amino acids to determine the turnover rates of individual proteins, providing insights into proteome dynamics. ckisotopes.compi-hub.org.cn
Table 1: Protein Turnover Rates in Different Mouse Tissues
| Tissue | Average Protein Half-life (days) |
| Intestine | 3.27 |
| Liver | - |
| Spleen | - |
| Lung | - |
| Kidney | - |
| Heart | 5.61 |
| Brain | 6.45 |
Source: Adapted from a study on tissue-specific protein turnover. pi-hub.org.cn
Tracing Amino Acid Biosynthesis and Intermediary Metabolism
Deuterium-labeled compounds can serve as tracers to follow the biosynthetic pathways of amino acids and the flow of intermediates in central metabolism. nih.gov When a labeled precursor is supplied to cells, the deuterium atoms are transferred through a series of enzymatic reactions, resulting in labeled amino acids and other metabolites. nih.gov Analyzing the labeling pattern in these molecules helps to confirm known metabolic pathways and can even lead to the discovery of new enzymatic reactions or pathways. nih.govelifesciences.org
For example, the biosynthesis of amino acids like glutamate, proline, and arginine begins with α-ketoglutarate. wikipedia.org Other families of amino acids are synthesized from precursors such as erythrose 4-phosphate, phosphoenolpyruvate, oxaloacetate, and pyruvate. wikipedia.org By using a labeled compound that enters these initial metabolic pools, it is possible to trace the distribution of the label throughout the network of interconnected pathways. nih.gov While direct studies using this compound for this specific purpose are not prevalent, the principle is demonstrated by the extensive use of other labeled compounds, such as 13C-labeled glucose, in metabolic research. nih.gov The insights gained from such studies are critical for understanding cellular physiology and for applications in biotechnology and medicine. elifesciences.orgmdpi.com
Environmental Fate and Transport Studies (General isotopic tracer principles)
Isotopic tracers are powerful tools for investigating the environmental fate and transport of chemicals. google.com.fjcarleton.edu Stable isotopes like deuterium are particularly advantageous as they are non-radioactive and can be used to trace the movement and transformation of substances in soil, water, and air. scispace.comcarleton.edu
Investigating Organic Pollutant Degradation Pathways
This compound can be used to study the degradation pathways of organic pollutants in the environment. By introducing the labeled compound into a controlled environmental system, such as a soil or water sample, researchers can track its transformation into various degradation products. essem-compliance.comepa.gov This helps in identifying the chemical and biological reactions involved in the breakdown of the pollutant. nih.govjuniperpublishers.com
The use of deuterated compounds allows for a clearer distinction between the original compound and its metabolites, as the deuterium label results in a distinct mass shift that is easily detectable by mass spectrometry. scispace.com This approach has been applied to various organic pollutants to understand their persistence and the mechanisms of their degradation. nih.govjuniperpublishers.com
Table 2: Example Data from a Hypothetical Pollutant Degradation Study
| Time (days) | This compound Concentration (µg/L) | Degradation Product A (d-labeled) Concentration (µg/L) |
| 0 | 100 | 0 |
| 10 | 65 | 15 |
| 30 | 20 | 45 |
| 60 | 5 | 60 |
This table represents hypothetical data to illustrate the principle of using a labeled compound to track degradation.
Hydrogeological Tracer Studies for Water Movement
In hydrogeology, tracers are essential for understanding groundwater flow paths, residence times, and the connectivity of aquifers. researchgate.netmdpi.comnih.gov While dyes and salts are common tracers, isotopically labeled water (containing deuterium or oxygen-18) is considered the ideal tracer as its behavior closely mimics that of the water itself. carleton.eduresearchgate.net
Although this compound is not a direct water tracer, the principles of tracer hydrology are relevant. acquesotterranee.net A tracer is injected into the system, and its appearance and concentration are monitored at various downstream points. mdpi.com The resulting data can be used to determine parameters like flow velocity and dispersion. mdpi.comacquesotterranee.net Such studies are crucial for managing water resources and assessing the vulnerability of groundwater to contamination. nih.gov
Catalytic Research Involving Diethylamine D11
Diethylamine-d11 as a Mechanistic Probe in Catalysis
The substitution of hydrogen with deuterium (B1214612) in diethylamine (B46881) creates a molecule with a slightly different mass and vibrational frequency. This seemingly small change has profound implications for studying chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgresearchgate.net By tracking the behavior of this compound compared to its non-deuterated counterpart, researchers can deduce the intricate steps of a catalytic process.
Understanding Catalyst-Substrate Binding and Activation
Furthermore, the kinetic isotope effect can reveal whether the C-H (or C-D) bond is broken during the rate-determining step of the reaction. wikipedia.org If a significant KIE is observed when this compound is used, it strongly suggests that the cleavage of a C-D bond is a crucial part of the activation process. This information is invaluable for designing more effective catalysts that can facilitate this bond-breaking step more efficiently.
Elucidating Elementary Steps in Catalytic Cycles
Catalytic reactions rarely occur in a single step. Instead, they proceed through a series of elementary steps that form a catalytic cycle. rsc.org this compound serves as a tracer, allowing researchers to follow the transformation of the amine throughout the entire cycle. For example, in metal-catalyzed reactions, the deuterated amine can help identify intermediates and transition states. acs.org
Spectroscopic methods can be employed to identify surface intermediates in heterogeneous catalysis. For instance, studies on the dehydrogenation of ethylamine (B1201723) on platinum surfaces have identified species like aminovinylidene and aminoethynyl as stable intermediates. researchgate.net The use of isotopically labeled molecules like this compound would provide even more definitive assignments of these species. researchgate.net
Applications in Organic Synthesis and Polymerization Catalysis
The insights gained from mechanistic studies using this compound have direct applications in the development of new and improved catalytic methods for organic synthesis and polymerization.
Influence of Deuteration on Selectivity and Rate in Amine-Mediated Reactions
The kinetic isotope effect of deuterium can be strategically employed to alter the selectivity and rate of chemical reactions. nih.gov In reactions where multiple products can be formed, the difference in the rate of C-H versus C-D bond cleavage can favor the formation of one product over another. This has been demonstrated in various amine-mediated reactions. researchgate.net
For example, in certain elimination reactions, the use of a deuterated amine can lead to a higher yield of the desired alkene isomer. This is because the cleavage of the stronger C-D bond is slower, allowing other reaction pathways that lead to the desired product to dominate.
Biocatalytic Transformations with Deuterated Substrates
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. researchgate.net The use of deuterated substrates like this compound in biocatalytic transformations is a growing area of research. nih.govresearchgate.net Enzymes can exhibit remarkable stereoselectivity, and the introduction of deuterium can be used to probe and even influence this selectivity. nih.gov
Studies have shown that enzymes can be used for the asymmetric deuteration of various molecules, producing chiral compounds with high isotopic and enantiomeric purity. researchgate.net For instance, some enzymes can selectively deuterate one enantiomer of a racemic mixture, providing a route to valuable chiral building blocks for the pharmaceutical industry. nih.gov
Heterogeneous vs. Homogeneous Catalysis Insights
The distinction between heterogeneous (catalyst in a different phase from the reactants) and homogeneous (catalyst in the same phase) catalysis is fundamental. uclouvain.bechemistrystudent.comsavemyexams.com this compound can be used to probe the mechanisms of both types of catalysis, providing a comparative understanding of their similarities and differences.
In heterogeneous catalysis, the reaction occurs on the surface of the catalyst. savemyexams.com By studying the adsorption and reaction of this compound on catalyst surfaces, researchers can gain insights into the nature of active sites and the mechanism of surface reactions. purdue.edunih.gov In contrast, homogeneous catalysis occurs in solution, and studying the behavior of this compound can help elucidate the coordination chemistry and reaction pathways in the solution phase. chemistrystudent.commpg.de
Computational Chemistry Studies on Diethylamine D11
Quantum Chemical Investigations
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the fundamental characteristics of Diethylamine-d11. mdpi.comacs.org These studies provide a detailed picture of the molecule's electronic environment and the energetic landscape of its chemical transformations.
Electronic Structure and Bonding Analysis
Quantum chemical calculations reveal the distribution of electrons within the this compound molecule, which is crucial for understanding its reactivity. mdpi.com The nitrogen atom, with its lone pair of electrons, is the primary site of basicity and nucleophilicity. The substitution of hydrogen with deuterium (B1214612) does not significantly alter the electronic ground state but does affect vibrational frequencies, a key factor in isotope effects. princeton.edu
Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's charge transfer capabilities. nih.gov For secondary amines like diethylamine (B46881), the HOMO is typically localized on the nitrogen atom, indicating its electron-donating nature. The C-N bond length is a key structural parameter, and calculations show it to be around 1.47 Å, with slight elongation upon protonation. mdpi.com
Table 1: Calculated Electronic Properties of Diethylamine
| Property | Calculated Value | Significance |
| C-N Bond Length | ~1.47 Å | Influences molecular geometry and reactivity. mdpi.com |
| C-N Bond Elongation (Protonated) | ~0.06 Å | Indicates changes in electronic structure upon acid-base reaction. mdpi.com |
| HOMO Localization | Nitrogen Atom | Determines the site of electrophilic attack and electron donation. |
Reaction Energetics and Transition State Characterization
Computational studies can map out the energy profile of reactions involving this compound, identifying the transition states and calculating activation energies. unizin.org The transition state is the highest energy structure along the reaction coordinate and its characterization is essential for understanding reaction rates. unizin.org Automated workflows can assist in locating these transition states for elementary molecular reactions. schrodinger.com
For reactions where a C-D or N-D bond is broken or formed, the deuteration in this compound will have a noticeable impact on the reaction energetics compared to its non-deuterated counterpart. This is due to the difference in zero-point vibrational energies between C-H/N-H and C-D/N-D bonds. princeton.edu Theoretical methods are crucial for interpreting experimental measurements of complex reactions and building detailed mechanistic models from the reactant, through the transition state, to the product. ufl.edu
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment. mdpi.comresearchgate.net
Conformational Analysis and Intermolecular Interactions
Intermolecular interactions, such as hydrogen bonding (or in this case, deuterium bonding), play a significant role in the condensed phase behavior of this compound. dcu.ie Diethylamine is known to be the smallest and simplest molecule to form a supramolecular helix as its lowest energy aggregate, in contrast to other similarly sized hydrogen-bonding molecules that favor cyclic structures. wikipedia.org MD simulations can model these interactions and predict how molecules of this compound will aggregate in liquid and solid states. dcu.ie
Solvent Effects on Reactivity and Structure
The solvent environment can have a profound impact on the structure and reactivity of a solute. researchgate.net MD simulations explicitly including solvent molecules can model these effects for this compound. The presence of a solvent can stabilize or destabilize different conformers and transition states, thereby altering reaction rates and equilibria. researchgate.net
For instance, in a polar solvent, conformations with a larger dipole moment might be favored. Solvation can also affect the basicity of the amine by stabilizing the protonated form. Computational studies have shown that for some molecules, the presence of a solvent can lead to softer molecular structures (decreased chemical hardness) and an increase in the electronic chemical potential, indicating charge transfer from the solvent to the solute. researchgate.net
Prediction and Interpretation of Isotope Effects
One of the most direct applications of computational chemistry to this compound is the prediction and interpretation of kinetic isotope effects (KIEs). osti.gov The KIE is the ratio of the reaction rate of the light isotopologue (diethylamine) to the heavy isotopologue (this compound).
Isotopic substitution does not change the potential energy surface of a reaction, but it does affect mass-dependent properties, most notably vibrational frequencies. princeton.edu A C-D bond has a lower zero-point vibrational energy than a C-H bond. If this bond is broken or significantly altered in the rate-determining step of a reaction, a "normal" primary KIE (kH/kD > 1) is typically observed. princeton.edu
Computational models can calculate the vibrational frequencies of the reactant and the transition state for both isotopologues, allowing for the prediction of the KIE. osti.gov The magnitude of the predicted KIE can provide detailed information about the geometry of the transition state. unl.edu Comparing these theoretical predictions with experimental KIEs is a powerful method for validating proposed reaction mechanisms. ufl.eduosti.gov The degree of rate control (DRC) is a concept used to quantitatively analyze which species in a reaction mechanism contribute most to the observed KIE. osti.gov
Role in Computational Chemical Biology and Drug Design (Broader Context)
Computational chemical biology and drug design are interdisciplinary fields that leverage computational methods to understand and manipulate biological systems at a molecular level. uu.nl These disciplines integrate principles from chemistry, biology, physics, and computer science to model complex biological processes and to design novel therapeutic agents. uu.nliit.it The primary goal is to accelerate the drug discovery pipeline by identifying and optimizing lead compounds, predicting their efficacy and potential interactions, and elucidating their mechanisms of action. uu.nl This is often achieved through a synergistic combination of computational techniques and experimental validation. uu.nlnih.gov
Within this framework, isotopically labeled compounds, such as this compound, play a crucial, albeit often indirect, role. While not typically the primary subject of computational investigation themselves, they are instrumental as tools in experimental techniques that provide the foundational data for computational modeling and validation. researchgate.net
The core of computational drug design involves several key methodologies:
Molecular Modeling: Creating detailed three-dimensional models of target proteins (e.g., enzymes, receptors) and potential drug candidates.
Molecular Dynamics (MD) Simulations: Simulating the movement and interaction of atoms and molecules over time to understand the dynamic nature of biological systems, such as protein folding, conformational changes, and ligand binding. nih.govnih.gov
Quantum Mechanics (QM) Calculations: Applying the principles of quantum mechanics to study the electronic structure of molecules, which is essential for understanding reaction mechanisms, bond energies, and charge distributions. youtube.commolssi.org
This compound, a deuterated form of diethylamine where 11 hydrogen atoms are replaced by deuterium, serves as a valuable internal standard in analytical methods like mass spectrometry. researchgate.netsigmaaldrich.com This is particularly relevant in pharmacokinetic studies, which measure how a drug is absorbed, distributed, metabolized, and excreted (ADME). researchgate.net By providing a precise and reproducible reference point, this compound helps ensure the accuracy of experimental data. This high-quality data is, in turn, indispensable for building and validating the predictive power of computational ADME models, which are a cornerstone of modern drug design.
For instance, gas-phase studies, which are fundamental to understanding intrinsic molecular properties, often use reference compounds to calibrate measurements. In studies involving gas-phase proton transfer reactions, diethylamine (the non-deuterated analog) has been used to investigate the charge states and conformations of biomolecules like protein dimers. nih.gov Data from such experiments inform the development of force fields used in molecular dynamics simulations, making the simulations more accurate representations of reality. nih.gov
The integration of experimental data with computational studies is a cyclical process. Experimental results obtained using standards like this compound can validate computational predictions. Conversely, computational models can offer insights that guide new experiments. For example, MD simulations might predict a specific binding pose for a drug candidate; this hypothesis can then be tested experimentally, with the quantitative analysis relying on isotopically labeled standards for accuracy. nih.gov
The table below summarizes the key areas within computational chemical biology and drug design where compounds like this compound provide critical support.
| Computational Area | Role of Experimental Data | Contribution of this compound (as an Internal Standard) |
| Pharmacokinetic (ADME) Modeling | Provides concentration measurements of drugs and metabolites in biological samples. | Ensures high accuracy and precision in quantifying compounds during pharmacokinetic studies. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Establishes correlations between the chemical structure of compounds and their biological activity. | Facilitates reliable measurement of biological activity (e.g., IC50 values) used to build robust QSAR models. |
| Force Field Validation | Offers experimental benchmarks (e.g., thermodynamic data, conformational preferences) for parameterizing and testing computational force fields. | Aids in obtaining precise experimental data (e.g., from mass spectrometry or NMR) that serves as a gold standard for computational refinement. nih.gov |
| Mechanism of Action Studies | Elucidates how a drug interacts with its target at a molecular level. | Supports quantitative experiments that can confirm or refute mechanistic hypotheses generated by computational methods like QM/MM simulations. |
Diethylamine D11 in Advanced Materials Research
Isotopic Labeling for Advanced Material Characterization
Isotopic labeling is a technique that involves the replacement of an atom in a molecule with its isotope to track the molecule through a chemical reaction or to elucidate its structure. numberanalytics.comnumberanalytics.com In materials science, deuterium (B1214612) labeling is particularly valuable. The substitution of hydrogen with deuterium creates a "heavier" version of the molecule, which can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. zeochem.com This effect, along with the distinct properties of deuterium, provides a powerful method for studying reaction mechanisms and material properties. zeochem.comacs.org
The application of deuterium-labeled compounds is expanding in materials science, with demonstrated benefits in improving the properties of materials like organic light-emitting diodes (OLEDs). acs.org The use of deuterated molecules allows researchers to gain detailed insights into the bonding and reactivity of molecules on catalyst surfaces and to follow the transfer of atoms between reactants and catalysts. numberanalytics.comacs.org
NMR Spectroscopy in Polymer and Material Science
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural characterization of organic compounds, including polymers. acs.org Deuterium (²H) NMR and the use of deuterated compounds like Diethylamine-d11 offer significant advantages in the study of polymers and advanced materials.
The replacement of protons (¹H) with deuterons (²H) simplifies complex ¹H NMR spectra, as deuterium resonates at a different frequency. This simplification allows for easier analysis of specific parts of a molecule without overlapping signals. cdnsciencepub.com Furthermore, deuterium labeling is instrumental in solid-state NMR for studying the structure and dynamics of materials. sigmaaldrich.com In polymer analysis, NMR can be used to determine the number-average molecular weight (Mn) by analyzing the ratio of end-group protons to those in the repeating monomer units. sigmaaldrich.com Deuteration can enhance the accuracy of such measurements by providing clearer, more distinguishable signals. sigmaaldrich.commagritek.com
The key advantages of using deuterium labeling in NMR for material science are summarized in the table below:
| Feature | Benefit in Material and Polymer NMR |
| Signal Simplification | Reduces the complexity of ¹H NMR spectra, allowing for clearer interpretation of polymer structures. cdnsciencepub.com |
| Site-Specific Analysis | Enables the tracking of specific molecular sites to understand reaction mechanisms and material dynamics. numberanalytics.com |
| Enhanced Structural Detail | In solid-state NMR, isotopic labeling provides crucial constraints for determining the three-dimensional structure of macromolecules. sigmaaldrich.com |
| Contrast Variation | In neutron scattering techniques, which are complementary to NMR, deuterium labeling provides contrast to distinguish different polymer chains or segments. cross.or.jpeuropa.eu |
Synthesis of Deuterated Polymer Precursors and Monomers
The synthesis of deuterated polymers typically requires the use of deuterated monomers, as the direct exchange of hydrogen for deuterium in a pre-formed polymer is often difficult. europa.eu this compound can be a key starting material or reagent in the synthesis of these deuterated building blocks.
While direct examples of this compound being used to synthesize specific polymer precursors are not prevalent in the provided search results, the general principles of synthesizing deuterated compounds are well-established. For instance, a method for preparing Diethylamine-d10 (a closely related compound) starts from ethanol-d6, achieving high deuterium abundance. kjdb.org Similar synthetic strategies can be envisioned for utilizing this compound to introduce deuterated ethylamine (B1201723) moieties into monomer structures. The development of versatile methods for the selective synthesis of deuterated amines is an active area of research, driven by their importance in medicinal chemistry and materials science. rsc.org
The synthesis of deuterated monomers is a critical step for creating deuterated polymers for various applications, including for use in neutron scattering experiments to study polymer morphology and dynamics. europa.euazimuth-corp.com
Applications in Functional Materials Development
The unique properties of deuterated compounds like this compound contribute to the development of a wide range of functional materials.
Catalytic Materials and Their Performance Enhancement
Isotopic labeling is a powerful tool for understanding catalytic mechanisms. numberanalytics.comnumberanalytics.com By replacing hydrogen with deuterium in a reactant or catalyst, researchers can study the kinetic isotope effect (KIE) to determine whether the breaking of a C-H bond is a rate-determining step in a reaction. nih.govnih.gov
While direct use of this compound as a catalyst is not detailed, studies on similar deuterated amines, like d6-dimethylamine, show how isotopic effects can elucidate enzyme-catalyzed amine oxidation mechanisms. nih.govnih.gov In such studies, comparing the reaction rates of the deuterated and non-deuterated compounds provides deep mechanistic insights. nih.govnih.gov This knowledge is crucial for designing more efficient and selective catalysts. numberanalytics.com The performance of a catalyst is a key factor in many industrial processes, and promoters are often used to enhance their activity, selectivity, or stability. numberanalytics.comwisdomlib.org Understanding the reaction mechanism through techniques like isotopic labeling can guide the selection and design of these promoters. numberanalytics.com
The table below outlines how deuterated amines can be used to study and potentially enhance catalytic performance.
| Application | Description |
| Mechanistic Elucidation | The KIE observed with deuterated amines helps to identify rate-limiting steps in a catalytic cycle. nih.govnih.gov |
| Catalyst Design | By understanding the reaction mechanism, more efficient and selective catalysts can be developed. numberanalytics.com |
| Promoter Optimization | Knowledge of the catalytic pathway informs the design of promoters that can enhance catalyst performance and stability. numberanalytics.com |
Development of Responsive and Adaptive Materials (Conceptual link to dynamic covalent chemistry applications)
Responsive or "smart" materials can change their properties in response to external stimuli such as pH, temperature, or light. Dynamic covalent chemistry (DCC) is a key strategy for creating such materials. csic.esnih.gov DCC involves the formation of covalent bonds that are reversible under specific conditions, allowing the material to adapt its structure and function. csic.esacs.org
Amine-based reactions, such as the formation of enamines and imines, are important in DCC. acs.orgcsic.es The use of deuterated amines like this compound can be conceptually linked to the study of these dynamic systems. By incorporating isotopic labels, techniques like NMR spectroscopy can be used to monitor the reversible bond formation and cleavage in real-time. This allows researchers to understand the kinetics and equilibrium of the dynamic processes that govern the material's responsive behavior.
For example, single-chain polymer nanoparticles (SCNPs) have been created using dynamic alkyl amine exchange, where the disassembly and reassembly of the nanoparticles could be triggered by a change in pH. nih.govcsic.es While not explicitly using this compound, these studies demonstrate the principle. Isotopic labeling with this compound would provide a powerful analytical handle to quantify the dynamics and efficiency of such responsive systems, paving the way for the rational design of new adaptive materials for applications in drug delivery, sensors, and self-healing materials. nih.govacs.org
Analytical Method Development and Internal Standard Applications
Quantitative Analysis Utilizing Diethylamine-d11 as an Internal Standard
This compound, a deuterated form of diethylamine (B46881), serves as a crucial internal standard in quantitative analytical chemistry. Its application is particularly significant in methods developed for the precise measurement of trace-level compounds, such as nitrosamines, in various complex samples. The structural similarity to its non-deuterated counterpart, diethylamine, and its distinct mass-to-charge ratio make it an ideal candidate for isotope dilution techniques.
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry (MS) is the primary technique for quantitative analysis using deuterated internal standards like this compound. clearsynth.com In these methods, a known quantity of the deuterated standard is added to the sample at the beginning of the analytical process. acs.org This standard co-elutes with the target analyte during chromatographic separation and is detected by the mass spectrometer. The key advantage lies in the ability of the mass spectrometer to differentiate between the analyte and the isotopically labeled standard due to their mass difference. clearsynth.com
The quantification is based on the ratio of the signal response of the analyte to the signal response of the internal standard. acs.orglibretexts.org This ratio is then used to determine the concentration of the analyte in the unknown sample by referencing a calibration curve. acs.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often in tandem with triple quadrupole (MS/MS) or high-resolution mass spectrometry (HRMS), are commonly employed. restek.comleeder-analytical.com For instance, LC-MS/MS is considered a gold standard for its sensitivity and specificity in detecting nitrosamines at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. resolvemass.ca High-resolution mass spectrometry offers the benefit of full-scan data acquisition with high mass accuracy, which helps in eliminating interferences from the sample matrix. thermofisher.com
Enhancing Precision and Accuracy in Complex Matrices
The use of this compound as an internal standard significantly enhances the precision and accuracy of quantitative analysis, especially in complex matrices such as food, environmental samples, and biological fluids. clearsynth.comckisotopes.com Complex matrices often introduce "matrix effects," where other components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. clearsynth.comresearchgate.net
Because the deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects and variations during sample preparation, extraction, and analysis. ckisotopes.comresearchgate.net By normalizing the analyte's signal to the internal standard's signal, these variations are effectively compensated for, leading to more reliable and reproducible results. ckisotopes.com This is crucial for trace analysis where even minor variations can lead to significant errors. nih.gov Studies have shown that using isotopically labeled internal standards can provide clean, background-free mass traces even in very complex samples. thermofisher.com
Calibration Curve Construction and Data Normalization
A calibration curve is fundamental for determining the concentration of an analyte in a sample. acs.org When using an internal standard like this compound, the calibration curve is constructed by plotting the ratio of the analyte signal to the internal standard signal against the known concentrations of the analyte in a series of calibration standards. acs.orglibretexts.org A constant amount of the internal standard is added to each calibration standard and the unknown samples. acs.org
The resulting plot is typically linear, and the equation of the line (y = mx + b) is used to calculate the concentration of the analyte in the unknown sample. libretexts.org This method corrects for variations in instrument response and sample handling. acs.org
Table 1: Example Calibration Data for Analyte Quantification using this compound as an Internal Standard This table is for illustrative purposes and does not represent actual experimental data.
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard (this compound) Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1.0 | 5,234 | 101,543 | 0.0515 |
| 5.0 | 26,170 | 102,110 | 0.2563 |
| 10.0 | 51,987 | 100,987 | 0.5148 |
| 25.0 | 130,543 | 101,876 | 1.2814 |
| 50.0 | 258,990 | 101,234 | 2.5583 |
Chromatographic Methodologies
LC-MS and GC-MS for Trace Analysis and Compound Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. leeder-analytical.comnih.gov These methods are essential for the trace analysis and identification of compounds like nitrosamines, where this compound is used as an internal standard. restek.com
LC-MS is particularly suited for the analysis of non-volatile, thermally labile, and polar compounds. leeder-analytical.com In the context of nitrosamine (B1359907) analysis, LC coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method due to its high sensitivity and selectivity. resolvemass.ca For instance, the United States Pharmacopeia (USP) provides LC-MS based procedures for the quantitative analysis of known nitrosamine impurities in drugs. High-resolution LC-MS systems can provide sub-ppm mass accuracy, further enhancing the confidence in compound identification. leeder-analytical.comhpst.cz
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. restek.comepa.gov For certain nitrosamines, GC-MS or GC-MS/MS methods are employed, often involving direct liquid injection or headspace sampling. restek.comshimadzu.co.kr The use of a triple quadrupole mass spectrometer in GC-MS/MS allows for highly selective reaction monitoring (SRM), which minimizes matrix interferences and achieves low detection limits. restek.com High-resolution GC-MS has also gained popularity as it provides full-scan data with high mass accuracy, enabling trace-level quantification and the identification of unknown compounds. thermofisher.com
The choice between LC-MS and GC-MS depends on the specific properties of the analytes and the complexity of the sample matrix. In many cases, both techniques are used orthogonally to provide comprehensive analytical coverage. google.com
Method Validation and Robustness Assessment for Deuterated Standards
Method validation is a critical process in analytical chemistry that provides scientific evidence that an analytical procedure is suitable for its intended purpose. fda.govresearchgate.net When using deuterated standards like this compound, the validation process must be thorough to ensure the reliability of the results. researchgate.net
Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. jyoungpharm.org
Linearity: The demonstration that the response of the method is directly proportional to the concentration of the analyte over a given range. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov The use of a deuterated internal standard generally improves both. clearsynth.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov
Recovery: The efficiency of the extraction process for the analyte and the internal standard. fda.gov
Stability: The stability of the analyte and internal standard in the biological matrix under different storage and handling conditions. fda.gov
Robustness assessment is the evaluation of a method's capacity to remain unaffected by small, deliberate variations in method parameters. ich.orgscielo.br This provides an indication of the method's reliability during normal usage. scielo.br For chromatographic methods using this compound, robustness testing might involve varying parameters such as mobile phase composition, pH, flow rate, and column temperature. scielo.br A robust method will show minimal changes in results when these small variations are introduced, ensuring the method's suitability for routine use in different laboratories and with different instruments. ich.org
Table 2: Summary of Analytical Methodologies and Validation Aspects
| Aspect | Description | Key Considerations for this compound |
|---|---|---|
| Quantitative Technique | Mass Spectrometry (MS, MS/MS, HRMS) | Distinct mass allows for differentiation from the non-labeled analyte. clearsynth.com |
| Chromatography | LC for polar/non-volatile; GC for volatile compounds. restek.comleeder-analytical.com | Co-elution with the analyte is crucial for accurate quantification. acs.org |
| Matrix Effects | Signal suppression or enhancement by sample components. clearsynth.com | Similar physicochemical properties to the analyte help compensate for these effects. ckisotopes.comresearchgate.net |
| Calibration | Plot of analyte/IS signal ratio vs. analyte concentration. acs.org | Ensures accurate quantification by correcting for analytical variability. acs.org |
| Method Validation | Verifying selectivity, linearity, accuracy, precision, etc. fda.govnih.gov | Ensures the analytical method is reliable and fit for its intended purpose. researchgate.net |
| Robustness | Testing the method's resilience to small parameter changes. ich.orgscielo.br | Demonstrates the method's reliability for routine use. scielo.br |
Q & A
How can isotopic purity of Diethylamine-d11 be validated to ensure reliability in kinetic isotope effect studies?
Basic Research Question
Methodological Answer:
Isotopic purity is critical for minimizing interference in kinetic studies. Use NMR spectroscopy (¹H and ²H NMR) to quantify deuterium incorporation, comparing peak integrals of residual protiated species against deuterated signals. Cross-validate with mass spectrometry (MS) to detect isotopic impurities at trace levels (<0.1%). Calibrate instruments using certified deuterated standards, and apply signal-averaging techniques to enhance sensitivity . For reproducibility, document solvent selection (e.g., deuterated solvents) and temperature control to avoid hydrogen-deuterium exchange artifacts .
What experimental design considerations are essential when using this compound as a catalyst in asymmetric synthesis?
Advanced Research Question
Methodological Answer:
Design experiments to isolate isotopic effects from steric/electronic factors:
- Control Variables : Maintain consistent temperature, solvent polarity, and substrate concentration. Use a non-deuterated Diethylamine control to benchmark reaction rates .
- Data Collection : Employ in situ FTIR or Raman spectroscopy to monitor reaction progress, ensuring real-time tracking of intermediates.
- Statistical Analysis : Apply ANOVA to compare enantiomeric excess (EE) values across deuterated/protiated systems, accounting for batch-to-batch variability in catalyst preparation .
How should researchers resolve contradictions in reported deuterium labeling efficiencies of this compound across studies?
Advanced Research Question
Methodological Answer:
Contradictions often arise from differences in synthetic protocols or analytical methods. Conduct a systematic literature review to identify variables such as:
- Reaction Conditions : pH, solvent, and temperature variations affecting H/D exchange.
- Analytical Thresholds : Sensitivity limits of MS or NMR equipment used in prior studies.
Replicate key experiments under standardized conditions, and perform meta-regression analysis to quantify the impact of methodological discrepancies . Publish raw datasets with metadata (e.g., instrument calibration logs) to enhance reproducibility .
What strategies optimize solvent compatibility for this compound in organometallic reactions?
Basic Research Question
Methodological Answer:
Screen solvents for compatibility using a phase-solubility approach :
Test polar aprotic solvents (e.g., THF, DMF) for ligand stabilization.
Avoid protic solvents (e.g., MeOH) to prevent deuterium loss via exchange.
Quantify solvent effects using Hammett parameters or Kamlet-Taft solvatochromic scales.
Validate with X-ray crystallography to confirm ligand-metal coordination integrity in deuterated vs. protiated systems .
How can researchers integrate this compound metabolic stability data with existing deuterated amine pharmacokinetic models?
Advanced Research Question
Methodological Answer:
Use computational modeling (e.g., QSPR or molecular dynamics) to predict metabolic pathways. Compare in vitro microsomal stability data (e.g., t½ values) with in silico simulations. Apply Bayesian inference to refine model parameters, incorporating isotopic effects on CYP450 enzyme binding affinities. Cross-reference with published deuterated drug datasets (e.g., Deutetrabenazine) to identify trends in deuteration position vs. metabolic rate .
What statistical approaches address small sample size limitations in this compound toxicity studies?
Advanced Research Question
Methodological Answer:
For limited in vivo data, employ resampling techniques (e.g., bootstrapping) to estimate confidence intervals for LD50 values. Use mixed-effects models to account for inter-subject variability, and validate with in vitro cytotoxicity assays (e.g., MTT tests) to triangulate results. Publish negative data transparently to mitigate publication bias .
How to design a replication study for this compound synthetic protocols with conflicting yields in literature?
Basic Research Question
Methodological Answer:
Protocol Harmonization : Adopt a consensus synthetic route (e.g., LiAlD4 reduction of deuterated nitriles) from high-impact studies.
Parameter Sweep : Systematically vary reaction time, temperature, and catalyst loading to identify critical factors.
Open Science Tools : Share reaction monitoring data via platforms like Zenodo or ChemRxiv, enabling peer validation of kinetic profiles .
What ethical guidelines govern the use of this compound in human tracer studies?
Basic Research Question
Methodological Answer:
Follow ICH-GCP guidelines for deuterated compound administration:
- Obtain ethics committee approval, emphasizing deuterium’s low radiological risk.
- Disclose isotopic composition in informed consent forms.
- Monitor participants for rare isotopic effects (e.g., altered drug metabolism) using tandem MS-based metabolomics .
Tables for Quick Reference
| Statistical Method | Use Case | Reference |
|---|---|---|
| ANOVA | Catalyst batch variability analysis | |
| Bayesian Inference | Pharmacokinetic model refinement | |
| Bootstrapping | Small-sample toxicity CI estimation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
